molecular formula C15H20N4OS2 B269992 N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide

Cat. No. B269992
M. Wt: 336.5 g/mol
InChI Key: JGQYLBIQRXXBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide, commonly known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has gained significant attention in recent years due to its potential therapeutic applications in various B-cell malignancies.

Mechanism of Action

TAK-659 exerts its pharmacological effects by selectively inhibiting BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK plays a crucial role in B-cell development and function by regulating various downstream signaling molecules, including PLCγ2, AKT, and NF-κB. Inhibition of BTK by TAK-659 leads to the suppression of these signaling pathways, ultimately resulting in the induction of apoptosis in malignant B-cells.
Biochemical and physiological effects:
TAK-659 has been shown to exhibit potent and selective inhibition of BTK activity, with an IC50 value of 0.85 nM. In preclinical studies, TAK-659 has demonstrated significant anti-tumor activity in various B-cell malignancies, including CLL, MCL, and DLBCL. TAK-659 has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and ibrutinib, in preclinical models.

Advantages and Limitations for Lab Experiments

One of the major advantages of TAK-659 is its potent and selective inhibition of BTK, which makes it a promising therapeutic agent for various B-cell malignancies. TAK-659 has also been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects reported. However, the limitations of TAK-659 include its relatively short half-life and limited solubility, which may impact its pharmacokinetic and pharmacodynamic properties in vivo.

Future Directions

Despite the promising preclinical data, more research is needed to evaluate the efficacy and safety of TAK-659 in clinical trials. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of TAK-659 to enhance its clinical efficacy. Additionally, the potential synergistic effects of TAK-659 with other anti-cancer agents should be further explored. Finally, the role of TAK-659 in other B-cell malignancies, such as Waldenstrom macroglobulinemia and multiple myeloma, should be investigated.

Synthesis Methods

The synthesis of TAK-659 involves a multi-step process that begins with the preparation of 4-tert-butyl-2-aminothiazole. This is followed by the reaction of the thiazole with 4,6-dimethyl-2-chloropyrimidine to form the key intermediate, which is then coupled with 2-chloro-N-(2-hydroxyethyl)acetamide to yield TAK-659. The final product is obtained through purification and isolation procedures.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have demonstrated that TAK-659 inhibits BTK activity, leading to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B-cells. TAK-659 has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and ibrutinib, in preclinical models.

properties

Product Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide

Molecular Formula

C15H20N4OS2

Molecular Weight

336.5 g/mol

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C15H20N4OS2/c1-9-6-10(2)17-13(16-9)22-8-12(20)19-14-18-11(7-21-14)15(3,4)5/h6-7H,8H2,1-5H3,(H,18,19,20)

InChI Key

JGQYLBIQRXXBQC-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=NC(=CS2)C(C)(C)C)C

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=NC(=CS2)C(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.